molecular formula C22H35ClN4O8 B13586233 N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride

N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B13586233
M. Wt: 519.0 g/mol
InChI Key: CJXFOTFRCXYTMM-UHFFFAOYSA-N
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Description

N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a complex organic compound that features a combination of amine, ether, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the tetraoxatetradecan chain and the diazinan ring. Common reagents used in these steps include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The diazinan ring can be reduced under specific conditions.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxybenzamide
  • N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride may exhibit unique properties such as enhanced solubility, specific binding affinity, or improved stability under certain conditions.

Properties

Molecular Formula

C22H35ClN4O8

Molecular Weight

519.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C22H34N4O8.ClH/c1-30-19-3-2-17(16-18(19)26-7-4-20(27)25-22(26)29)21(28)24-6-9-32-11-13-34-15-14-33-12-10-31-8-5-23;/h2-3,16H,4-15,23H2,1H3,(H,24,28)(H,25,27,29);1H

InChI Key

CJXFOTFRCXYTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCOCCOCCOCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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